molecular formula C17H13NO4S B2898118 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid CAS No. 2287311-26-4

3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid

Cat. No. B2898118
CAS RN: 2287311-26-4
M. Wt: 327.35
InChI Key: KYFJXUXARJJRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. PBT2 belongs to the family of metal-protein attenuating compounds (MPACs) that have been shown to have beneficial effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Mechanism of Action

3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is believed to exert its therapeutic effects through its ability to chelate copper and zinc ions in the brain. Copper and zinc ions are known to be involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying its effects in the brain. This compound has also been shown to have a good safety profile, making it suitable for further research and development. However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in the body, which may limit its effectiveness in long-term studies. This compound also has a complex mechanism of action, which may require more sophisticated experimental techniques to fully understand its effects.

Future Directions

There are several future directions for research on 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is to further investigate the mechanism of action of this compound and its effects on copper and zinc ions in the brain. Another area of research is to study the effects of this compound in other neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new analogs of this compound that may have improved efficacy and safety profiles. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic effects in neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 2-mercaptobenzoic acid with 3-bromobenzyl chloride to form 3-(bromomethyl)-1-benzothiophene-2-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has been shown to have a beneficial effect on the levels of copper and zinc in the brain, which are known to be involved in the pathogenesis of these diseases. This compound has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease.

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFJXUXARJJRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(SC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.